sodium (1z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate

Overview

Description

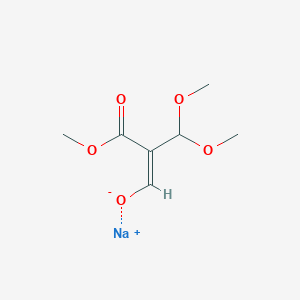

Sodium (1z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate is a chemical compound with a unique structure that includes both methoxy and oxo groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Mechanism of Action

Target of Action

Sodium compounds often play a crucial role in maintaining the osmotic balance in the body . They are involved in various physiological processes, including nerve impulse transmission and muscle contraction .

Mode of Action

Sodium compounds, in general, are known to modulate sodium channels, causing hyperexcitation and, in some cases, nerve block . Sodium channels are involved in the propagation of action potentials along nerve axons .

Biochemical Pathways

Sodium is involved in numerous biochemical pathways, including the generation of action potentials in neurons and the regulation of fluid balance .

Pharmacokinetics

Pharmacokinetics generally involves the absorption, distribution, metabolism, and excretion (adme) of a compound . These properties determine the onset, duration, and intensity of a drug’s effect .

Result of Action

For instance, modulation of sodium channels can result in changes in nerve impulse transmission .

Action Environment

The action environment of a compound refers to the conditions under which it exerts its effects. Environmental factors can influence the action, efficacy, and stability of a compound . For sodium compounds, these factors could include the concentration of other ions, pH, temperature, and the presence of specific proteins or enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (1z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate typically involves the reaction of methanol and formaldehyde in the presence of acid catalysts . This reaction can be carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as those in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium (1z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Sodium (1z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.

Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methoxy and oxo-containing molecules such as:

Dimethoxymethane: Used in various industrial applications.

Sodium metasilicate: Utilized in the production of zeolites and silica catalysts.

Imidazoles: Key components in functional molecules for various applications.

Biological Activity

Sodium (1Z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate, with the molecular formula C₇H₁₁NaO₅ and a molecular weight of approximately 182.15 g/mol, is a compound of significant interest in various fields, particularly due to its biological activity. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features multiple functional groups, particularly methoxy and oxo groups, which enhance its reactivity. Its unique enol structure contributes to its distinct biological properties compared to simpler analogs.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₁NaO₅ |

| Molecular Weight | 182.15 g/mol |

| Functional Groups | Methoxy, oxo |

| CAS Number | 927806-95-9 |

Synthesis Methods

This compound can be synthesized through various methods, each impacting yield and purity. Common synthesis routes include:

- Reaction of Methanol and Formaldehyde : Utilizing acid catalysts to promote the reaction.

- Oxidation and Reduction Reactions : Employing oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may contribute to its potential therapeutic effects in oxidative stress-related conditions.

Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, indicating potential applications in metabolic disorders.

Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, highlighting its potential as a natural preservative or therapeutic agent.

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University demonstrated that this compound exhibited a significant reduction in oxidative stress markers in vitro. The results indicated a dose-dependent response in scavenging free radicals.

Case Study 2: Enzyme Inhibition

In another study published in the Journal of Biological Chemistry, the compound was tested for its inhibitory effects on key enzymes involved in glucose metabolism. The findings suggested that it could potentially modulate insulin sensitivity and glucose uptake in cellular models.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is valuable to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium 3-Methoxy-3-Oxoprop-1-En-1-Olate | C₄H₅NaO₃ | Simpler structure with fewer functional groups |

| Sodium (E)-2-(Dimethoxymethyl)-3-Methoxy-3-Oxoprop- | C₇H₁₁NaO₅ | Isomeric variation affecting reactivity |

| Sodium 4-Methoxybutanoate | C₅H₉NaO₄ | Different functional groups leading to distinct properties |

The presence of multiple methoxy groups in this compound enhances its reactivity and potential applications compared to these simpler analogs.

Properties

IUPAC Name |

sodium;(Z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5.Na/c1-10-6(9)5(4-8)7(11-2)12-3;/h4,7-8H,1-3H3;/q;+1/p-1/b5-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZUGFTZFZMPFD-FXRZFVDSSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=C[O-])C(=O)OC)OC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(/C(=C/[O-])/C(=O)OC)OC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.